molecular formula C9H13N5 B2617059 N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine CAS No. 2044903-08-2

N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Cat. No.: B2617059
CAS No.: 2044903-08-2
M. Wt: 191.238
InChI Key: UHQDKINHNBZCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine is a versatile small molecule scaffold used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-1H-pyrazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

7-N,7-N,2-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-6-4-8-11-7(10)5-9(13(2)3)14(8)12-6/h4-5H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDKINHNBZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.